molecular formula C5H5N3O2 B078374 2-Nitropyridin-3-amine CAS No. 13269-19-7

2-Nitropyridin-3-amine

Cat. No. B078374
CAS RN: 13269-19-7
M. Wt: 139.11 g/mol
InChI Key: GZBKVUGZEAJYHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitropyridin-3-amine involves multiple steps, including nitration, substitution, and oxidation reactions. A method described involves the reaction of nitrostyrenes with 2-aminopyridines through a regioselective Mannich addition followed by oxidative amination catalyzed by Fe(NO3)3·9H2O, leading to 2-nitro-3-arylimidazo[1,2-a]pyridines (Kamarul Monir et al., 2015). Another approach involves the displacement of 3-fluoro-2-nitropyridine with nitrogen-containing heterocycles and aliphatic amines, proceeding in a regioselective manner at moderate temperature and reasonable yield (J. Culshaw et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Nitropyridin-3-amine and its derivatives has been elucidated through various spectroscopic and X-ray crystallographic methods, revealing insights into its conformational properties and stability. Studies have shown that these compounds can exhibit layered arrangements stabilized by N-H···N and N-H···O hydrogen bonds, with a notable dimeric N-H···N motif (I. Bryndal et al., 2012).

Chemical Reactions and Properties

2-Nitropyridin-3-amine participates in a variety of chemical reactions, including nucleophilic substitution, amination, and oxidative reactions. It has been demonstrated that 3-nitropyridine compounds can undergo amination in the 6-position via vicarious nucleophilic substitution reactions, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines with moderate to good yields (J. Bakke et al., 2001).

Physical Properties Analysis

The physical properties of 2-Nitropyridin-3-amine, including its solubility, melting point, and crystal structure, have been studied to understand its behavior in different conditions. The crystal structures provide insights into the stabilization mechanisms and the influence of various substituents on its physical properties.

Chemical Properties Analysis

The chemical properties of 2-Nitropyridin-3-amine, including its reactivity with different reagents and conditions, have been explored to develop new synthetic methods and applications. Its reactivity under catalytic conditions, such as with nonheme iron-mediated amination, showcases its versatility in organic synthesis (Yungen Liu et al., 2013).

Scientific Research Applications

  • Formation of Aminals via Pummerer Rearrangement : 2-Amino-3-nitropyridine reacts with acid chlorides, leading to the formation of aminals like N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process involves a Pummerer type rearrangement and is significant for the synthesis of complex organic compounds (Rakhit, Georges, & Bagli, 1979).

  • Selective Vicarious Nucleophilic Amination : 3-Nitropyridine compounds can be aminated using reagents like hydroxylamine and 4-amino-1,2,4-triazole, providing a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. This method is important for the synthesis of specific nitropyridine derivatives (Bakke, Svensen, & Trevisan, 2001).

  • Synthesis of 3-Substituted 2-Aminopyridines : There's an efficient method for substituting 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines. This synthesis is regioselective and provides reasonable yields, which is crucial for developing specific nitrogen-containing compounds (Culshaw et al., 2012).

  • Oxidative Nucleophilic Substitution of Hydrogen : The amination of 3-nitropyridines with aromatic amides led to the formation of 3-nitro-substituted N, N′-dipyridinylamines. This reaction pathway offers an approach to synthesize novel nitropyridine derivatives (Patriciu et al., 2007).

  • Kinetics of Nucleophilic Substitutions at the Pyridine Ring : The study of kinetics in reactions involving 2-chloro-3-nitropyridine with various amines provides insights into the factors influencing reaction rates and mechanisms, critical for understanding and optimizing synthetic pathways (Hamed, 1997).

  • Nitro-Group Migration in Nucleophilic Substitution Reaction : In reactions involving 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration product was observed. This finding is important for understanding reaction mechanisms and designing specific chemical transformations (Yao, Blake, & Yang, 2005).

  • Handling Hydrogen Peroxide Oxidations on a Large Scale : The synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation demonstrates a scalable, safe, and reproducible protocol. This is significant for industrial-scale chemical production (Agosti et al., 2017).

  • Oxidative S N H Alkyl Carbamoyl Amination of 3-Nitropyridine : A method for oxidative S N H alkyl carbamoyl amination of 3-nitropyridine in anhydrous DMSO was developed. This method led to the formation of nitro and nitroso pyridine derivatives, which is a novel observation and valuable for synthesizing a range of N-oxides (Avakyan et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-Nitropyridin-3-amine was not found in the search results, a related compound, 2-Amino-5-nitropyridine, has been noted to be harmful if swallowed and may cause skin, eye, and respiratory irritation .

Future Directions

While specific future directions for 2-Nitropyridin-3-amine were not found in the search results, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially be applied to 2-Nitropyridin-3-amine and similar compounds in future research.

properties

IUPAC Name

2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKVUGZEAJYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157715
Record name 2-Nitropyridin-3-amine
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitropyridin-3-amine

CAS RN

13269-19-7
Record name 2-Nitro-3-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitropyridin-3-amine
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Record name 2-Nitropyridin-3-amine
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Record name 2-nitropyridin-3-amine
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Record name 2-Nitro-3-pyridinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
V Yarovenko, A Polushina, I Zavarzin… - Russian Journal of …, 2007 - search.ebscohost.com
… by reaction of 2-nitropyridin-3amine with dithio esters containing a carbamoyl group. … , were added at 20–25C to a solution of 0.1 mmol of 2-nitropyridin-3-amine (Ic) in 2 ml of …
Number of citations: 2 search.ebscohost.com
J Matysiak, MM Karpińska, A Niewiadomy… - Chemistry & …, 2012 - Wiley Online Library
… 1,3-Thiazolo[5,4b]pyridine-2-carboxamides were also prepared by the reaction of 2-nitropyridin-3amine with dithioesters containing a carbamoyl group [9]. A one-step synthesis from …
Number of citations: 8 onlinelibrary.wiley.com
X Li, B Huang, Z Zhou, P Gao… - Chemical biology & …, 2016 - Wiley Online Library
With the continuation of our unremitting efforts toward the discovery of potent HIV‐1 NNRTIs, a series of novel imidazo[4,5‐b]pyridin‐2‐ylthioacetanilides were designed, synthesized, …
Number of citations: 12 onlinelibrary.wiley.com
Z Liu, Y Tian, J Liu, B Huang, D Kang… - European Journal of …, 2017 - Elsevier
… Water (20 mL) was added, and the precipitate was collected by filtration and dried under reduced pressure to give 5-bromo-2-nitropyridin-3-amine (3) as a yellow solid. Yield: 94.1%, mp…
Number of citations: 14 www.sciencedirect.com
J Senn-Bilfinger, B Kohl, G Rainer, W Buhr… - …, 2008 - thieme-connect.com
… Thus, reaction of commercially available 2-nitropyridin-3-amine (4) with pivaloyl chloride in the presence of triethylamine provided the 3-(pivaloylamino) derivative 5, which was …
Number of citations: 1 www.thieme-connect.com
LK Dyall, JJ Harvey, TB Jarman - Australian Journal of Chemistry, 1992 - CSIRO Publishing
Published reports describe the oxidative cyclization of suitable ortho-substituted arenamines to form such products as 2,1-benzisoxazoles, benzofurazan 1-oxides and benzotriazoles, …
Number of citations: 22 www.publish.csiro.au
T Zhao, J Zhang, Y Tao, H Liao, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
… The filter residue was recrystallized from ethyl acetate to obtain N-((4-cyclopropylnaphthalen-1-yl)methyl)-2-nitropyridin-3-amine (6a) as a yellow solid. Yield 73.2%. mp: 141–143 C. …
Number of citations: 10 pubs.acs.org
X Li, B Huang, Z Zhou, P Gao… - Chemical Biology & …, 2016 - search.ebscohost.com
With the continuation of our unremitting efforts toward the discovery of potent HIV-1 NNRTIs, a series of novel imidazo [4, 5-b] pyridin-2-ylthioacetanilides were designed, synthesized, …
Number of citations: 0 search.ebscohost.com
S Ramasamy, P Gopi, S Raju… - Reactive and Functional …, 2018 - Elsevier
… The condensation of compound 2b with 2-nitropyridin 3-amine in the presence of acetic acid afforded compound 3b. Esterification of compound 3a and 3b was done using methacryloyl …
Number of citations: 7 www.sciencedirect.com
T Zhao, Q Meng, Z Sun, Y Chen, W Ai… - Journal of Medicinal …, 2020 - ACS Publications
… 4-Bromo-1-naphthonitrile (9d) was treated with 2-nitropyridin-3-amine (8d) or 3-nitropyridin-4-amine (8e) to afford intermediate 10f and 10gvia coupling reaction. Then, hydrogenation …
Number of citations: 24 pubs.acs.org

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